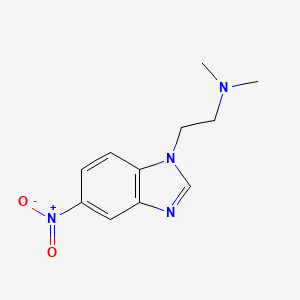

N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine

Description

Properties

IUPAC Name |

N,N-dimethyl-2-(5-nitrobenzimidazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-12-10-7-9(15(16)17)3-4-11(10)14/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVOOVHBCHKPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative, followed by nitration and subsequent alkylation. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . The nitro group is then introduced via nitration using nitric acid. Finally, the dimethylaminoethyl side chain is added through alkylation using dimethylamine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Hydrogen peroxide or other oxidizing agents.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Reduction: Formation of N,N-dimethyl-2-(5-amino-1H-benzimidazol-1-yl)ethanamine.

Oxidation: Formation of this compound N-oxide.

Substitution: Formation of halogenated or nitrated derivatives of the benzimidazole ring.

Scientific Research Applications

N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antiparasitic effects . The benzimidazole ring can also interact with enzymes and receptors, modulating their activity and leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : N,N-Dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine

- Molecular Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : 234.3 g/mol

- CAS Number : Provided in (stock availability, purity: 95%, storage: +4°C) .

This compound features a benzimidazole core substituted with a nitro (-NO₂) group at position 5 and an N,N-dimethylaminoethyl side chain.

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives with Varied Substituents

Key Observations :

- Electronic Effects : The nitro group in the target compound enhances electrophilicity at the benzimidazole core compared to methoxy (electron-donating) or phenyl (steric bulk) substituents .

- Solubility : Nitro-substituted benzimidazoles are typically less soluble in polar solvents than methoxy analogs due to reduced hydrogen-bonding capacity .

- Synthetic Yields : N-Mannich base derivatives (e.g., 65.5% yield for phenyl-substituted analog) suggest efficient synthesis routes, though the target compound’s yield is unspecified .

Heterocyclic Compounds with N,N-Dimethylaminoethyl Side Chains

Key Observations :

- Pharmacophore Diversity: The N,N-dimethylaminoethyl side chain is a common feature in CNS-targeting drugs (e.g., Rizatriptan). The target compound’s benzimidazole core may offer unique binding interactions vs. indole or pyrimidine analogs .

- Biological Activity : Indole derivatives (e.g., Rizatriptan) highlight the importance of heterocycle electronics; the nitro group in the target compound could modulate receptor affinity or metabolic stability .

Biological Activity

Chemical Structure and Properties

N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine features a benzimidazole core substituted with a nitro group and a dimethylamino ethyl side chain. The presence of the nitro group is significant as it influences the compound's interaction with biological targets, particularly opioid receptors.

Opioid Receptor Interaction

Research has shown that compounds within the nitazene class, including this compound, exhibit significant affinity for the μ-opioid receptor (MOR). A study examining various structural modifications revealed that:

- Ring substitutions (like N-pyrrolidino) generally enhance MOR activation.

- Removal of the nitro group leads to a marked decrease in potency, indicating its crucial role in receptor binding and activity .

In Vitro Studies

In vitro assays have demonstrated that this compound can induce cellular responses characteristic of opioid receptor activation. For instance:

- β-arrestin 2 recruitment assays indicated strong activation of MOR by this compound.

- cAMP accumulation inhibition further confirmed its efficacy as an opioid agonist .

Case Studies

A forensic analysis involving 85 cases highlighted the high potency and potential harm associated with nitazenes. Blood concentrations in these cases were typically low (sub ng/mL), underscoring their effectiveness even at minimal doses. The cases involved various analogs, including this compound, indicating its relevance in public health discussions regarding synthetic opioids .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural features. Key findings include:

| Modification Type | Effect on Activity |

|---|---|

| Nitro Group Presence | Essential for high MOR affinity |

| N-Pyrrolidino Substitution | Increased potency compared to N-piperidine substitutions |

| Removal of Nitro Group | Significant decrease in potency |

These findings suggest that modifications to the benzimidazole core can dramatically influence pharmacological outcomes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine?

- Methodological Approach :

- Reaction Conditions : Optimize temperature (e.g., 60–80°C for nitro-group stability), solvent polarity (DMSO or DMF for nitro-aromatic systems), and catalyst selection (e.g., Pd/C for nitro reduction if required).

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate intermediates. Recrystallization in ethanol can improve purity .

- Yield Enhancement : Monitor reaction progress via TLC and adjust stoichiometry of benzimidazole precursors (e.g., 5-nitro-1H-benzimidazole) relative to ethanamine derivatives.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Identify C-N stretching (alkyl: ~1012 cm⁻¹; aryl: ~1286 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹). Compare with reference spectra for benzimidazole derivatives .

- ¹H NMR : Assign peaks using DMSO-d₆ as solvent. Key signals include dimethylamine protons (δ 2.27–2.42 ppm, singlet) and aromatic protons (δ 7.26–8.08 ppm, multiplet) from the benzimidazole ring .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns to validate the nitro-substituted structure.

Advanced Research Questions

Q. How does the nitro group at the 5-position influence the compound’s electronic and biological properties?

- Structure-Activity Relationship (SAR) Strategies :

- Electronic Effects : Use DFT calculations to map electron density distribution; the nitro group’s electron-withdrawing nature may reduce benzimidazole basicity, altering binding affinity in biological targets.

- Biological Assays : Compare activity with analogs (e.g., 5-methyl or unsubstituted derivatives) in receptor-binding assays (e.g., H1-antihistamine or kinase inhibition models) .

- Crystallographic Analysis : Resolve crystal structures to assess nitro-group orientation and hydrogen-bonding interactions (e.g., with SHELXL for refinement) .

Q. What advanced crystallographic methods are suitable for resolving structural ambiguities?

- Protocol :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) at 100 K to minimize thermal motion artifacts.

- Software : Employ SHELX suite (SHELXD for phasing, SHELXL for refinement) to handle twinning or disorder in the nitro or dimethylamine groups .

- Validation : Cross-check hydrogen-bonding networks (e.g., N–H⋯O interactions) using Mercury software and graph-set analysis .

Q. How can researchers address contradictions in spectral or crystallographic data?

- Troubleshooting Framework :

- Reproducibility : Repeat synthesis under inert atmosphere to rule out oxidation byproducts (e.g., nitroso derivatives).

- Multi-Technique Validation : Correlate NMR/IR data with X-ray findings. For example, mismatched aromatic proton shifts may indicate polymorphism or solvate formation .

- Computational Validation : Overlay experimental and simulated (GIAO) NMR spectra using Gaussian or ORCA software.

Q. What analytical strategies are recommended for impurity profiling?

- Workflow :

- HPLC-MS : Use a C18 column (ACN/water + 0.1% TFA) to separate impurities. Monitor for common byproducts (e.g., des-nitro analogs or N-oxide derivatives) .

- Reference Standards : Synthesize or source certified impurities (e.g., this compound N-oxide) for spiking experiments .

- Quantitative NMR : Integrate impurity peaks relative to the main compound using qNMR with DMSO-d₆ as an internal standard.

Q. How can the compound’s pharmacological mechanism be explored experimentally?

- Experimental Design :

- In Vitro Assays : Screen against target receptors (e.g., serotonin or histamine receptors) using radioligand displacement assays. Compare IC₅₀ values with known agonists/antagonists .

- Molecular Docking : Utilize AutoDock Vina to model interactions with receptor active sites (e.g., 5-HT₁B/D for migraine targets) .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (CYP450 isoforms) with LC-MS/MS quantification.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.